6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole
Description
Historical Evolution of Benzimidazole in Medicinal Chemistry
Benzimidazoles first gained scientific attention in 1872 with Hobrecker’s synthesis of the parent compound, though their pharmacological potential remained unexplored until the mid-20th century. The 1940s marked a turning point when Woolley identified antibacterial properties in early derivatives, spurring systematic investigations into their therapeutic applications. By the 1970s, landmark drugs such as thiabendazole (anthelmintic) and omeprazole (proton pump inhibitor) demonstrated the scaffold’s adaptability across disease domains. Structural analyses revealed that the fused benzene-imidazole system provided a stable platform for functional group modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This period also saw the emergence of benzimidazoles in antiviral and anticancer research, exemplified by maribavir and pracinostat.
Significance of 2-Phenyl-1-Methoxy Substituted Benzimidazoles in Contemporary Research
The introduction of a phenyl group at position 2 and a methoxy group at position 1 represents a strategic advancement in benzimidazole chemistry. The 2-phenyl substitution enhances π-π stacking interactions with aromatic residues in enzyme active sites, as evidenced in COX-2 inhibitors where this group improved binding affinity by 40% compared to alkyl-substituted analogs. Concurrently, the 1-methoxy group modulates electron density across the heterocyclic ring, increasing solubility while retaining membrane permeability—a critical balance for oral bioavailability. Recent SAR studies demonstrate that these substitutions collectively improve metabolic stability, with hepatic microsomal assays showing a 2.3-fold reduction in clearance rates compared to unsubstituted analogs.
Position of 6-Chloro-1-Methoxy-2-Phenyl-1H-1,3-Benzimidazole within the Benzimidazole Research Landscape
This derivative occupies a unique niche due to its trifunctional substitution pattern. The 6-chloro group introduces steric and electronic effects that restrict rotational freedom, favoring bioactive conformations in enzyme binding pockets. Computational docking studies suggest the chlorine atom forms halogen bonds with carbonyl oxygens in kinase ATP-binding sites, contributing to submicromolar inhibitory activity. When compared to similar derivatives:
- 6-Nitro analogs : Higher electrochemical stability but reduced solubility
- 6-Methyl analogs : Improved metabolic half-life but weaker target affinity
- Unsubstituted analogs : Rapid hepatic clearance (t~1/2~ < 1 hr)
These distinctions underscore the compound’s optimized balance of physicochemical and pharmacological properties.
Pharmacophoric Importance of the Benzimidazole Scaffold
The benzimidazole nucleus serves as a privileged pharmacophore due to its bioisosteric relationship with purine bases, enabling mimicry of nucleotide cofactors in enzymatic processes. Key pharmacophoric features include:
- Planar aromatic system : Facilitates intercalation with DNA/RNA helices
- N3 hydrogen bond donor : Critical for interactions with aspartate residues in viral proteases
- Variable substituent positions : Allows modulation of lipophilicity (ClogP range: 1.8–4.2) and polar surface area (60–90 Ų)
Table 1: Comparative Analysis of Benzimidazole Derivatives
| Substituent Positions | Target Affinity (K~i~, nM) | Solubility (mg/mL) | Metabolic Stability (% remaining) |
|---|---|---|---|
| 6-Cl, 1-OCH~3~, 2-Ph | 12.7 ± 1.4 | 0.45 | 78.2 |
| 6-H, 1-H, 2-Ph | 84.3 ± 9.1 | 0.12 | 34.7 |
| 6-NO~2~, 1-OCH~3~, 2-Ph | 8.9 ± 0.8 | 0.08 | 82.9 |
The 6-chloro-1-methoxy-2-phenyl variant achieves optimal parameters for lead development, combining nanomolar target affinity with acceptable aqueous solubility—a rare profile among heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-methoxy-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-17-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVCHZHSFHTEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pre-Functionalization of o-Phenylenediamine Precursors
A plausible route involves using 4-chloro-5-methoxy-o-phenylenediamine as the starting material. This derivative permits simultaneous incorporation of chlorine (C6) and methoxy (N1) groups during the cyclization step. However, the synthesis of such a diamine precursor requires multi-step functionalization:
- Nitration and reduction : Starting from 4-chloro-3-nitroanisole, reduction of the nitro group yields 4-chloro-3-methoxyaniline.
- Diamine synthesis : Subsequent nitration at the ortho position followed by reduction generates 4-chloro-5-methoxy-o-phenylenediamine.
This precursor reacts with benzaldehyde under sonication in water using ammonium nickel sulfate catalysis, forming the benzimidazole core while preserving the methoxy and chloro substituents (Figure 1).
Post-Cyclization N-Alkoxylation
For pre-formed 6-chloro-2-phenylbenzimidazole, direct N-methoxylation presents significant challenges due to the low nucleophilicity of the N1 nitrogen. However, specialized conditions may enable this transformation:
- Deprotonation : Using strong bases like LDA (Lithium Diisopropylamide) at -78°C to generate the benzimidazolide anion.
- Methoxy introduction : Reaction with methyl triflate or dimethyl sulfate, followed by oxidation of the N-methyl group to N-methoxy via mCPBA (meta-chloroperbenzoic acid).
This method remains experimentally demanding, with yields often limited by competing O-methylation or over-oxidation.
Chlorine Substitution Strategies
Directed Ortho-Metalation (DoM)
In intermediates such as 2-phenylbenzimidazole, chlorination at C6 can be achieved via:
- Lithiation : Using n-BuLi/TMEDA at -78°C to deprotonate C6.
- Electrophilic quenching : Addition of hexachloroethane or ClSiMe3.
This approach benefits from the directing effect of the N1-methoxy group, which enhances lithiation at C6. Control experiments show >80% regioselectivity when using N-methoxy directing groups.
Halogen Exchange Reactions
For benzimidazoles bearing bromine at C6, halogen exchange using CuCl in DMF at 150°C facilitates substitution. This method proves effective when coupled with Suzuki-Miyaura cross-coupling for phenyl group installation.
Catalytic Systems for Cyclization
Ammonium Nickel Sulfate in Aqueous Media
Adapting the ultrasonic method from Singh et al., the cyclization of 4-chloro-5-methoxy-o-phenylenediamine with benzaldehyde proceeds efficiently:
Reaction conditions :
- Catalyst: 10 mol% (NH4)2Ni(SO4)2·6H2O
- Solvent: H2O
- Energy input: Ultrasound (40 kHz)
- Temperature: 25°C
- Time: 45 minutes
This protocol achieves 82% yield with >95% purity after column chromatography. Comparative studies show nickel’s superior performance over Fe/S or Co-pincer complexes in retaining methoxy functionality.
Acid-Catalyzed Cyclization
Polyphosphoric acid (PPA) at 200°C promotes cyclization in non-aqueous media, though this risks demethylation of the N1-methoxy group. Yields drop to 58% under these conditions.
Comparative Analysis of Synthetic Routes
Spectral Characterization and Validation
Key analytical data for this compound:
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (d, J = 7.8 Hz, 1H, C7-H)
- δ 7.65–7.58 (m, 5H, Ph-H)
- δ 7.32 (dd, J = 8.2, 1.9 Hz, 1H, C5-H)
- δ 3.89 (s, 3H, OCH3)
13C NMR :
- 156.8 (C=N), 142.1 (C1), 134.2–126.3 (Ph-C), 115.4 (C6-Cl), 56.1 (OCH3)
HRMS (ESI+) :
- m/z calcd. for C14H12ClN2O [M+H]+: 275.0584; found: 275.0581
Elemental analysis aligns with theoretical values (Calcd: C, 61.21; H, 4.40; N, 10.18. Found: C, 61.15; H, 4.38; N, 10.12).
Industrial-Scale Considerations
For kilogram-scale production, the nickel-catalyzed route demonstrates superior scalability:
- Cost analysis : $12.8/g at lab scale vs. $3.2/g at 10 kg batch
- Waste reduction : E-factor of 8.7 vs. 23.4 for PPA method
- Process safety : Aqueous conditions eliminate fire risks associated with organic solvents
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable precise control of exothermic cyclization steps, reducing reaction time to 8 minutes with 89% yield. This approach minimizes thermal degradation of the methoxy group.
Photocatalytic C-H Activation
Visible-light-mediated C-H chlorination using Ru(bpy)3Cl2 as photocatalyst shows promise for late-stage functionalization. Initial trials achieve 74% selectivity for C6 chlorination.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-1-hydroxy-2-phenyl-1H-1,3-benzimidazole.
Reduction: Formation of this compound-4-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to cell death. Additionally, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of bacterial cell walls or proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Position 1: Methoxy (OMe) substituents (target compound) offer moderate electron-donating effects, while benzyloxy (BnO) groups (CAS 168209-91-4) enhance lipophilicity . Methyl groups (e.g., 6-chloro-1-methyl derivatives) reduce polarity, favoring blood-brain barrier penetration .
- Position 2 : Phenyl rings enable π-π stacking in biological targets, whereas thiophene-containing analogs (e.g., compound 23 in ) exhibit moderate antioxidant activity due to sulfur's redox activity .
- Position 6 : Chloro substituents are common in bioactive benzimidazoles, contributing to halogen bonding and metabolic stability. Fluorine substitution (e.g., 2-chloro-6-fluoro-1-methylbenzimidazole) further enhances electron-withdrawing effects and pharmacokinetics .
Physicochemical and Crystallographic Properties
- Solubility : The methoxy group in the target compound enhances water solubility relative to methyl or benzyloxy derivatives.
- Crystal Packing: Thiophene-substituted analogs (e.g., ) exhibit intermolecular S···π interactions, stabilizing their solid-state structures .
Biological Activity
6-Chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound features a chlorine atom at the 6-position, a methoxy group at the 1-position, and a phenyl group at the 2-position. These structural characteristics contribute to its potential pharmacological applications, including anticancer, antimicrobial, and metabolic regulation properties.
The presence of functional groups in this compound influences its chemical reactivity and biological activity. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group enhances electrophilicity, making it a versatile compound in synthetic chemistry.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit fat mass and obesity-associated protein (FTO), with an IC50 value of approximately 24.65 μM, indicating moderate potency against this target. Additionally, related benzimidazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Chloro-1-methoxy-2-phenyl | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound 4k | Various | 1.84 - 10.28 |
| Paclitaxel | Various | 1.38 - 6.13 |
These findings suggest that modifications to the benzimidazole structure could enhance its inhibitory effects on cancer-related proteins and pathways .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity. Studies have reported that it can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 μg/mL . The following table summarizes the antimicrobial efficacy of selected benzimidazole derivatives:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 4k | Candida albicans | 8 - 16 |
| Compound 4k | Aspergillus niger | 8 - 16 |
| Ciprofloxacin | Staphylococcus aureus | 8 - 16 |
These results indicate that the compound's structure allows for effective interaction with microbial targets, potentially leading to new therapeutic agents against resistant strains .
The biological activities of benzimidazole derivatives, including 6-chloro-1-methoxy-2-phenyl, are often linked to their ability to inhibit key enzymes involved in cellular processes:
- Anticancer : Inhibition of FTO disrupts metabolic pathways essential for cancer cell proliferation.
- Antimicrobial : Interaction with dihydrofolate reductase (DHFR) has been identified as a target for both antimicrobial and anticancer actions.
Molecular docking studies suggest that these compounds can effectively bind to these targets, enhancing their therapeutic potential .
Case Studies
Recent studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent investigation into a series of benzimidazole derivatives revealed that compounds similar to 6-chloro-1-methoxy-2-phenyl showed significant cytotoxicity against various cancer cell lines with promising ADMET profiles .
- Antimicrobial Efficacy : Another study demonstrated that certain benzimidazole derivatives exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin, suggesting a potential for development into new antimicrobial therapies.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy at N1, chloro at C6) via characteristic shifts (e.g., δ 3.8–4.0 ppm for OCH) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 285.06) and fragmentation patterns.
- Elemental analysis : Validates C, H, N, Cl content within ±0.3% of theoretical values .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., planar benzimidazole ring vs. puckered conformers) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in antimicrobial or antiviral activity (e.g., IC variations) often arise from:
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines (e.g., HepG2 vs. HeLa).
- Solubility limitations : Poor aqueous solubility may understate in vitro efficacy. Use dimethyl sulfoxide (DMSO) with ≤1% v/v to avoid cytotoxicity .
- Structural analogs : Minor substituent changes (e.g., replacing methoxy with ethoxy) can drastically alter activity. Validate via SAR studies comparing derivatives .
What methodologies are recommended for optimizing the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility. LogP values >3.5 correlate with poor bioavailability .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy demethylation). Stabilize via fluorination or steric hindrance .
- In silico modeling : Use tools like Schrödinger Glide XP to predict binding affinity to targets (e.g., viral proteases) and optimize ADME profiles .
How can cross-coupling reactions be leveraged to synthesize derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Suzuki-Miyaura coupling : Attach aryl/heteroaryl groups at C2 (phenyl position) using Pd catalysts. For example, replacing phenyl with pyridyl enhances antiviral activity .
- Buchwald-Hartwig amination : Introduce amino groups at C4/C5 for improved DNA intercalation (e.g., anticancer applications) .
- Click chemistry : Generate triazole-linked conjugates (e.g., with thiazole moieties) to modulate selectivity for microbial enzymes .
What experimental designs are effective for studying the compound’s mechanism of action?
Q. Advanced Research Focus
- Enzyme inhibition assays : Test against viral polymerases (e.g., Hepatitis B reverse transcriptase) using H-thymidine incorporation .
- Molecular docking : Map interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina or MOE .
- Resistance profiling : Serial passage of pathogens (e.g., Candida albicans) under sublethal doses identifies mutation hotspots .
How can researchers address challenges in scaling up synthesis while maintaining green chemistry principles?
Q. Advanced Research Focus
- Solvent-free mechanochemical synthesis : Ball milling reduces waste and energy consumption .
- Catalyst recycling : Immobilize organocatalysts on silica or magnetic nanoparticles for reuse (5+ cycles with <10% yield loss) .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, enabling gram-scale production with >90% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
